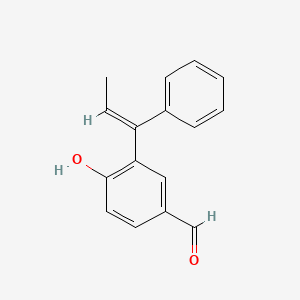
4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde is a chemical compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol. It is a useful building block in the synthesis of various pharmaceuticals. The compound is known for its unique structure, which includes a hydroxy group, a phenyl group, and a propenyl group attached to a benzaldehyde core.
Méthodes De Préparation
The synthesis of 4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde can be achieved through several methods. One common approach involves the condensation reaction between phenol and chloral in the presence of potassium carbonate as a catalyst, followed by decomposition using sodium methylate . Another method includes the reaction of phenol with chloroform in the presence of a phenol sodium salt at 60°C . Industrial production methods may vary, but they typically involve similar condensation and decomposition reactions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions
Applications De Recherche Scientifique
4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . The compound’s structure allows it to form hydrogen bonds with the active site of the enzyme, thereby blocking its function and leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-(1-phenyl-1-propenyl)benzaldehyde can be compared with other similar compounds, such as:
4-Hydroxybenzaldehyde: Lacks the propenyl and phenyl groups, making it less complex and versatile.
4-Hydroxy-3-methoxybenzaldehyde: Contains a methoxy group instead of a propenyl group, leading to different chemical properties and reactivity.
This compound-d5: A deuterated form of the compound, used in specific research applications requiring isotopic labeling. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
4-hydroxy-3-[(E)-1-phenylprop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-2-14(13-6-4-3-5-7-13)15-10-12(11-17)8-9-16(15)18/h2-11,18H,1H3/b14-2+ |
Clé InChI |
ACLYAKAFZLUUHQ-JLZUIIAYSA-N |
SMILES isomérique |
C/C=C(\C1=CC=CC=C1)/C2=C(C=CC(=C2)C=O)O |
SMILES canonique |
CC=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


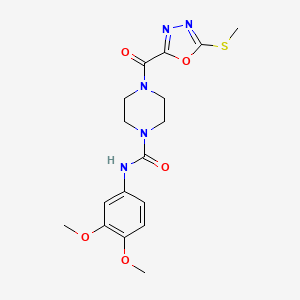
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
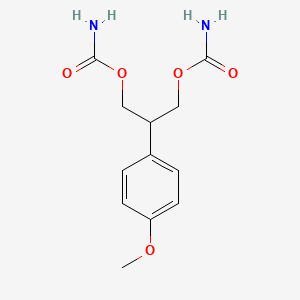
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
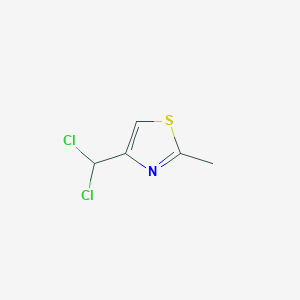
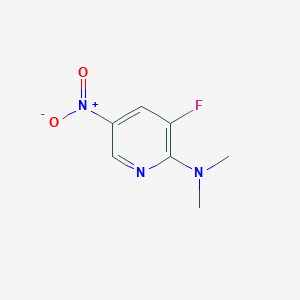
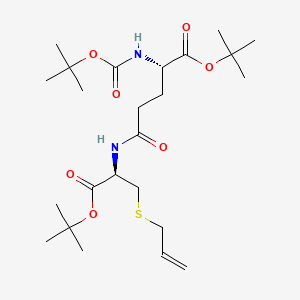
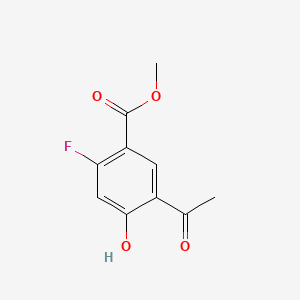
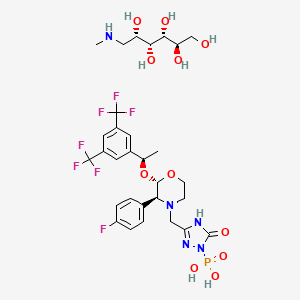
![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
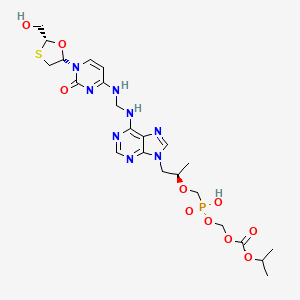
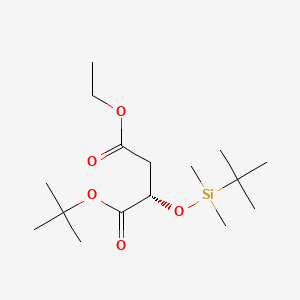
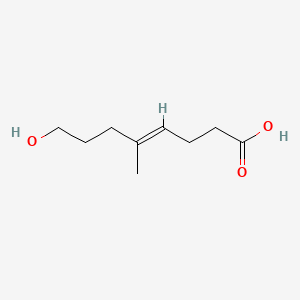
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
